molecular formula C10H7FN4S B8439880 2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine

2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine

Cat. No. B8439880
M. Wt: 234.26 g/mol
InChI Key: AONJUCJJPOZXOB-UHFFFAOYSA-N
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Patent
US09334265B2

Procedure details

Intermediate 48 (48 mg, 0.250 mmol) was dissolved in 2 mL of DCM. 2 mL of sodium bicarbonate solution (aqueous, saturated) were added to the mixture and finally thiocarbonyl dichloride (ALDRICH, 0.019 mL, 0.250 mmol) was added dropwise. The reaction was stirred for 15 h. The crude was dissolved in 5 mL of DCM and washed with 5 mL of distilled water. Organic layer was dried over MgSO4 (anh), filtered and concentrated to dryness to give the title compound as a brown oil (45 mg, 0.192 mmol, 77%). 1H NMR (300 MHz, CDCl3) δ ppm: 7.78 (q, 1H), 7.49 (d, 1H), 6.98 (dd, 1H), 6.89 (dd, 1H), 6.22 (d, 1H); 5.26 (s, 2H). [ES+MS] m/z 235 (MH+).
Name
Intermediate 48
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.019 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([CH2:8][N:9]2[CH:13]=[CH:12][C:11]([NH2:14])=[N:10]2)[CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[C:20](Cl)(Cl)=[S:21]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:9]2[CH:13]=[CH:12][C:11]([N:14]=[C:20]=[S:21])=[N:10]2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 48
Quantity
48 mg
Type
reactant
Smiles
FC1=CC=CC(=N1)CN1N=C(C=C1)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.019 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
washed with 5 mL of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=NC(=CC=C1)CN1N=C(C=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.192 mmol
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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